5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine” is a halogenated heterocycle . It is a useful intermediate for organic synthesis . The empirical formula is C9H8BrIN2 and the molecular weight is 350.98 .
Molecular Structure Analysis
The SMILES string of the molecule isCCc1[nH]c2ncc(Br)cc2c1I
. This indicates that the molecule contains a pyrrolopyridine core with bromine and iodine substituents, as well as an ethyl group attached to the pyrrolo ring. Physical and Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 350.98 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the retrieved resources.Scientific Research Applications
Hyperbranched Polyelectrolytes Synthesis
A study explored the synthesis of hyperbranched polyelectrolytes from monomers such as 3,5-bis(bromomethyl)pyridine hydrobromide, highlighting the relevance of bromo-substituted pyridines in creating new materials with potential applications in catalysis and materials science (Monmoton et al., 2008).
Antibacterial Activity
Research on pyrrolo[2,3-b]pyridines has also shown their potential in the development of new antibacterial agents. One study synthesized a series of these compounds, finding that specific derivatives exhibited antibacterial activity in vitro, indicating their importance in pharmaceutical research for developing new antibiotics (Toja et al., 1986).
Molecular Docking and Drug Design
Novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized and assessed for their potential as tyrosyl-tRNA synthetase inhibitors through molecular docking studies. This research underscores the utility of bromo-substituted pyridines in the design and development of new therapeutic agents with specific molecular targets (Jabri et al., 2023).
Spectroscopic and Optical Studies
The spectroscopic and optical properties of 5-Bromo-2-(trifluoromethyl)pyridine were characterized to understand its structural and electronic characteristics better. Such studies are fundamental in materials science for designing compounds with specific optical properties (Vural & Kara, 2017).
Synthetic Chemistry Applications
Research has developed methods for synthesizing heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework. These synthetic routes are crucial for constructing complex molecules with potential applications in pharmaceuticals and materials science (Alekseyev et al., 2015).
Mechanism of Action
Safety and Hazards
The compound is classified as an irritant, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
Properties
IUPAC Name |
5-bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIN2/c1-2-7-8(11)6-3-5(10)4-12-9(6)13-7/h3-4H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOQJMWSCLYUJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1)N=CC(=C2)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678429 | |
Record name | 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-12-3 | |
Record name | 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.